molecular formula C16H14ClNO4 B4019796 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate

4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate

Cat. No. B4019796
M. Wt: 319.74 g/mol
InChI Key: SAKZDPJUMLIXQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that include reactions such as the Diels-Alder adduct formation. For instance, two isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts have been studied to understand the molecular and supramolecular structures influenced by C-H...X (X = O and π) hydrogen bonds and perpendicular dipole carbonyl-carbonyl interactions (Trujillo-Ferrara et al., 2006).

Molecular Structure Analysis

The molecular structures of compounds closely related to "4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate" showcase variations in their conformations. For example, two isomeric compounds exhibited significant differences in conformations and intermolecular interactions, as revealed by X-ray crystallography (Bin Li et al., 2005).

Chemical Reactions and Properties

The chemical behavior of this compound, including reactions with other chemicals, can be inferred from similar compounds. For instance, vibrational spectroscopic investigations along with computational studies on related compounds provide insights into the optimized molecular structure, vibrational frequencies, and potential energy distributions (K. C. Mariamma et al., 2013).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, can be closely related to the compound's molecular structure. Analyzing the molecular geometry and conformations of similar compounds helps in understanding these physical properties, as demonstrated in studies involving vibrational spectroscopy and density functional theory (DFT) calculations (V.S. Madhavan et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the compound's molecular structure and electronic configuration. Research involving the synthesis and characterization of similar compounds, utilizing techniques such as NMR, IR, and elemental analysis, provides valuable information on these aspects (V. Tiwari et al., 2011).

properties

IUPAC Name

[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-9(19)22-12-5-3-11(4-6-12)18-15(20)13-7-2-10(17)8-14(13)16(18)21/h2-6,13-14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKZDPJUMLIXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 2
Reactant of Route 2
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 3
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 4
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 5
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 6
Reactant of Route 6
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate

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